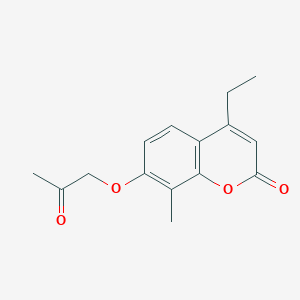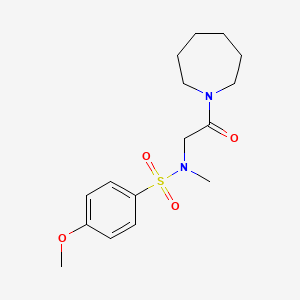
4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one, also known as Coumarin 151, is a chemical compound that belongs to the coumarin family. Coumarins are naturally occurring compounds found in many plants, and they possess a wide range of biological activities. Coumarin 151 is a synthetic coumarin derivative that has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 is not fully understood, but it is believed to be mediated by its ability to interact with cellular components such as proteins and DNA. This compound 151 has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
This compound 151 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound 151 has been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 in lab experiments is its fluorescent properties, which make it useful for imaging applications. It is also relatively easy to synthesize and has been shown to exhibit a range of biological activities. However, one limitation of using this compound 151 is its potential toxicity at high concentrations. It is important to use appropriate safety precautions when handling this compound.
将来の方向性
There are many potential future directions for the study of 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151. One area of research could be to further investigate its antioxidant and anti-inflammatory properties and their potential therapeutic applications. Another area of research could be to study its effects on other cellular processes, such as autophagy and DNA repair. Additionally, the development of new fluorescent probes based on this compound 151 could lead to new imaging tools for studying biological systems.
合成法
4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 can be synthesized by reacting ethyl acetoacetate with 4-methyl-7-hydroxycoumarin in the presence of a base, followed by esterification with 2-bromo-1-chloropropane. The resulting product is then treated with potassium carbonate and 2-bromoethanol to yield this compound 151. The synthesis of this compound 151 is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 has been widely used in scientific research due to its unique properties. It is a fluorescent compound that emits green light when excited with UV light, making it useful for imaging applications. This compound 151 has also been shown to exhibit antioxidant, anti-inflammatory, and anticancer activities. These properties make it a valuable tool for studying various biological processes, including cell signaling, oxidative stress, and cancer biology.
特性
IUPAC Name |
4-ethyl-8-methyl-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-4-11-7-14(17)19-15-10(3)13(6-5-12(11)15)18-8-9(2)16/h5-7H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYZDEDYMIEROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-cyclohexylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5719349.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B5719355.png)
![ethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5719377.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5719381.png)
![4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5719382.png)
![2-methyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B5719391.png)
![4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5719400.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5719405.png)

![2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5719419.png)
![N-(4-methyl-2-pyridinyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5719428.png)
![N-{2-[2-(4-ethoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5719429.png)